molecular formula C10H14ClN3O B7871053 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine CAS No. 1242240-90-9

2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine

Cat. No.: B7871053
CAS No.: 1242240-90-9
M. Wt: 227.69 g/mol
InChI Key: YCTXOVQPGATDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine is a heterocyclic compound that features a pyrazine ring substituted with a pyrrolidine moiety and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine typically involves the reaction of 2,6-dichloropyrazine with 2-(pyrrolidin-1-yl)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-(pyrrolidin-1-yl)ethanol attacks the chlorine atom on the pyrazine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity, while the pyrazine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Pyrrolidin-1-yl)ethoxy)-pyrazine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    6-Chloropyrazine-2-carboxylic acid: Contains a carboxylic acid group instead of the pyrrolidine moiety, leading to different chemical and biological properties.

    2-(2-(Morpholin-4-yl)ethoxy)-6-chloropyrazine: Contains a morpholine ring instead of pyrrolidine, which can alter its pharmacokinetic and pharmacodynamic profile.

Uniqueness

2-(2-(Pyrrolidin-1-yl)ethoxy)-6-chloropyrazine is unique due to the combination of the pyrrolidine moiety and the chlorine-substituted pyrazine ring, which can confer specific chemical reactivity and biological activity not observed in similar compounds.

Properties

IUPAC Name

2-chloro-6-(2-pyrrolidin-1-ylethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-7-12-8-10(13-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTXOVQPGATDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251289
Record name 2-Chloro-6-[2-(1-pyrrolidinyl)ethoxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242240-90-9
Record name 2-Chloro-6-[2-(1-pyrrolidinyl)ethoxy]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242240-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-[2-(1-pyrrolidinyl)ethoxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.